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For Immediate Release

[City, State] — [Date] — New comparative analysis reveals that atuveciclib (BAY 1143572), a
potent and highly selective clinical PTEFb/CDK? inhibitor, possesses significantly improved
physicochemical and drug metabolism and pharmacokinetics (DMPK) properties over its lead
compound, BAY-958. These enhancements contribute to a more favorable overall profile for
atuveciclib as a therapeutic candidate for cancer treatment.[1][2]

Atuveciclib, characterized by an unusual benzyl sulfoximine group, emerged from lead
optimization efforts that specifically targeted improvements in kinase selectivity, as well as
physicochemical and DMPK properties.[1][2][3] In contrast, BAY-958, while a potent
PTEFb/CDKO inhibitor, was hampered by unfavorable characteristics that limited its clinical
development.[1][4]

Enhanced Physicochemical Properties

A key differentiator between the two compounds lies in their aqueous solubility and
permeability. BAY-958 exhibited low aqueous solubility of 11 mg/L at pH 6.5 and a moderate
permeability coefficient in Caco-2 cells, coupled with a high efflux ratio.[1][3] These factors
likely contributed to its poor absorption and low bioavailability.[1] In contrast, atuveciclib was
developed to have an improved overall profile, suggesting enhancements in these critical
areas.[1]
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Superior Pharmacokinetic Profile

The pharmacokinetic parameters further underscore the advantages of atuveciclib. While BAY-
958 demonstrated high metabolic stability in in vitro studies, it suffered from a short half-life (0.7
h) and low oral bioavailability (10%) in rats.[1][3] Conversely, atuveciclib exhibits a significantly

improved oral bioavailability of 54% in rats, along with low blood clearance.[5]

The following tables summarize the key comparative data between atuveciclib and BAY-958.

Table 1: Comparison of Physicochemical and In
Vitro DMPK Properties

Atuveciclib (BAY

Property BAY-958 Reference
1143572)
Aqueous Solubility
Improved 11 mg/L [1]
(pH 6.5)
Caco-2 Permeability
35 nm/s 22 nm/s [1]
(Papp A-B)
Caco-2 Efflux Ratio 6 15 [1]
Metabolic Stability ) )
High High [1]

(Rat Hepatocytes)

Metabolic Stability
(Rat Liver High High [1]

Microsomes)

Table 2: Comparison of In Vivo Pharmacokinetic
Properties in Rats
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Atuveciclib (BAY
Property 1143572) BAY-958 Reference

Blood Clearance

1.1 L/h/k 0.5 L/h/k 115
(CLb) g g [1][5]
Volume of Distribution

1.0 L/kg 1.4 L/kg [1][5]
(Vss)
Half-life (t1/2) Not explicitly stated 0.7 h [1]
Oral Bioavailability 54% 10% [1][5]
Blood/Plasma Ratio ~1 ~3:1 [1][5]

Table 3: Comparison of In Vitro Kinase Inhibitory

Atuveciclib (BAY

Target BAY-958 IC50 (nM) Reference
1143572) IC50 (nM)

CDK9/CycT1 13 11 [1]
CDK2/CycA >1000 1080 [1]
GSK3a 45 Not Reported [1]
GSK3p 87 Not Reported [1]

Signaling Pathway and Mechanism of Action

Both atuveciclib and BAY-958 act as inhibitors of the Positive Transcription Elongation Factor b
(P-TEFD), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily
Cyclin T1).[1][6] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating
the C-terminal domain of RNA Polymerase I, which is essential for transcriptional elongation.
[6] By inhibiting CDK9, these compounds prevent this phosphorylation event, leading to a halt
in the transcription of key tumor-promoting genes and ultimately inducing apoptosis in cancer
cells.[6][7]
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Caption: Mechanism of action of Atuveciclib and BAY-958 via inhibition of the P-TEFb complex.

Experimental Protocols
Kinase Assays

The inhibitory activity of the compounds against various kinases was determined using
established protocols. For the CDK9/CycT1 assay, recombinant full-length His-tagged human
CDK9 and CycT1 were used. The kinase reaction utilized a biotinylated peptide substrate. The
assays were performed with an ATP concentration of 10 pM.[1][3]

Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed in various cancer cell lines,
including HeLa and MOLM-13 cells. Cells were treated with the test compounds for a period of
96 hours, after which cell viability was measured to determine the IC50 values.[1]

Caco-2 Permeability Assay

To evaluate the intestinal permeability and potential for active transport of the compounds, a
Caco-2 cell monolayer assay was employed. The apparent permeability coefficient (Papp) was
determined in both the apical-to-basolateral (A — B) and basolateral-to-apical (B — A) directions
to calculate the efflux ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical
PTEFb/CDKO Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b605961?utm_src=pdf-body-img
https://www.benchchem.com/product/b605961?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. ldentification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical
PTEFb/CDKO Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. medchemexpress.com [medchemexpress.com]

e 5. selleckchem.com [selleckchem.com]

e 6. Atuveciclib | C18H18FN502S | CID 121488167 - PubChem [pubchem.ncbi.nim.nih.gov]

e 7. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer
Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

 To cite this document: BenchChem. [Atuveciclib Demonstrates Superior Physicochemical
and Pharmacokinetic Profile Over Predecessor BAY-958]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b605961#assessing-the-improved-
physicochemical-properties-of-atuveciclib-over-bay-958]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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